all-trans-Retinal-d5
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Overview
Description
All-trans-Retinal-d5 is a deuterated form of all-trans-retinal, a derivative of vitamin A. It is a key component in the visual cycle, acting as a chromophore in the visual pigments of the retina. This compound is essential for vision as it undergoes photoisomerization, which is crucial for the conversion of light into electrical signals in the eye .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Retinal-d5 typically involves the deuteration of all-trans-retinal. This process can be achieved through the catalytic hydrogenation of all-trans-retinal in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to achieve high yields and purity. The compound is then crystallized and stored under specific conditions to maintain its stability .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form all-trans-retinoic acid-d5.
Isomerization: this compound can isomerize to 11-cis-retinal-d5 under the influence of light or specific enzymes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Isomerization: Light, isomerase enzymes.
Major Products:
Oxidation: All-trans-retinoic acid-d5.
Reduction: All-trans-retinol-d5.
Isomerization: 11-cis-retinal-d5.
Scientific Research Applications
All-trans-Retinal-d5 is widely used in scientific research due to its role in the visual cycle and its deuterated nature, which makes it useful in various studies:
Mechanism of Action
All-trans-Retinal-d5 functions as a chromophore in the visual pigments of the retina. Upon absorption of light, it undergoes photoisomerization from the all-trans form to the 11-cis form. This isomerization triggers a conformational change in the opsin protein, leading to the activation of the phototransduction cascade. This cascade ultimately converts the light signal into an electrical signal that is processed by the brain to form visual images .
Comparison with Similar Compounds
All-trans-retinal: The non-deuterated form, also involved in the visual cycle.
11-cis-retinal: The isomerized form that binds to opsin to form rhodopsin.
All-trans-retinoic acid: An oxidized form used in cellular differentiation and growth.
Uniqueness: All-trans-Retinal-d5 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
IUPAC Name |
(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-LHAZDGMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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